molecular formula C18H25N3OS B2530007 1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887892-26-4

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2530007
CAS RN: 887892-26-4
M. Wt: 331.48
InChI Key: IEYCCQBRQQQSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMQ-BUT, and its chemical formula is C20H26N4OS.

Scientific Research Applications

Synthesis and Organic Chemistry

  • Lithiation and Side-Chain Substitution: Research on quinoxalin-2-ones, closely related to the chemical structure , has shown that lithiation and side-chain substitution can be used to modify 3-substituted 1H-quinoxalin-2-ones, potentially leading to the development of new compounds with enhanced properties or activities (Smith, El‐Hiti, & Mahgoub, 2003).

Antimicrobial and Mosquito Larvicidal Activity

  • Antimicrobial and Mosquito Larvicidal Activity: A study on 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated significant antibacterial, antifungal, and mosquito larvicidal activities. These findings suggest the potential of such compounds in the development of new agents for controlling microbial infections and mosquito populations (Rajanarendar et al., 2010).

Chemosensing and Molecular Docking

  • Chemosensing, Molecular Docking, and Antioxidant Studies: Acylthiourea derivatives, including those with quinoline structures, have been synthesized and characterized for their chemosensing abilities, anti-inflammatory, antimalarial, anti-tuberculosis activities through molecular docking studies, and antioxidant activities. This research underscores the versatility of thiourea derivatives in sensor applications and drug development (Kalaiyarasi et al., 2019).

Fungal and Yeast Inhibition

  • Activity Against Fungi and Yeast: Thiourea derivatives have shown promise in inhibiting fungal growth, particularly against Penicillium digitatum and Saccharomyces cerevisiae. Such compounds could contribute to the development of new antifungal agents with specific action mechanisms (del Campo et al., 2004).

properties

IUPAC Name

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-7-19-18(23)20-8-6-14-11-15-9-12(2)13(3)10-16(15)21-17(14)22/h9-11H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYCCQBRQQQSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.